![molecular formula C19H17ClO4 B5731119 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarins. It is also known as DBCO-PEG4-alkyne and has various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves the formation of a covalent bond between the alkyne group of the compound and the azide group of the biomolecule. This reaction is commonly referred to as click chemistry and is highly selective and efficient. The resulting conjugate is stable and can be used for various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is non-toxic and can be used for various applications in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in lab experiments include its high selectivity, efficiency, and stability. Additionally, the compound can be easily synthesized and purified. However, the limitations of using the compound include its high cost and the requirement for specialized equipment for its synthesis and conjugation.
Direcciones Futuras
There are various future directions for the use of 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in scientific research. One potential application is the development of targeted drug delivery systems using the compound. Additionally, the compound can be used for the synthesis of polymeric materials and hydrogels with various applications in tissue engineering and regenerative medicine. Further studies are required to explore the full potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound with various applications in scientific research. The compound can be easily synthesized and conjugated to biomolecules for various applications such as drug delivery, imaging, and diagnostics. The mechanism of action of the compound involves the formation of a covalent bond between the alkyne group of the compound and the azide group of the biomolecule. Further studies are required to explore the full potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves a multi-step process. The initial step involves the synthesis of 4-methoxybenzyl alcohol, which is then converted to 4-methoxybenzyl chloride. The 4-methoxybenzyl chloride is then reacted with 6-chloro-3,4-dimethylcoumarin in the presence of a base to yield this compound. The final compound is purified using column chromatography.
Aplicaciones Científicas De Investigación
6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has various applications in scientific research. It is commonly used as a crosslinking agent in bioconjugation reactions. The compound can be conjugated to biomolecules such as proteins, peptides, and nucleic acids, and the resulting conjugates can be used for various applications such as drug delivery, imaging, and diagnostics. Additionally, this compound can be used for the synthesis of polymeric materials and hydrogels.
Propiedades
IUPAC Name |
6-chloro-7-[(4-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-11-12(2)19(21)24-17-9-18(16(20)8-15(11)17)23-10-13-4-6-14(22-3)7-5-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHHQYWINNGBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

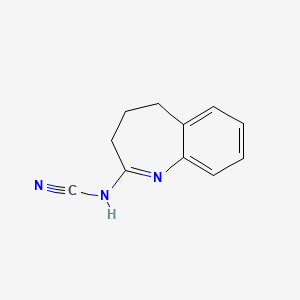
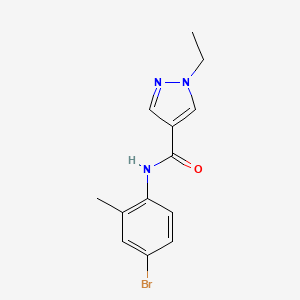

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)
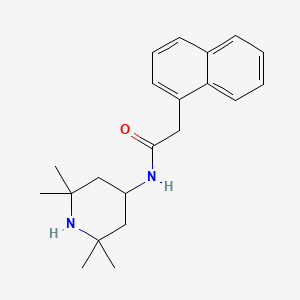
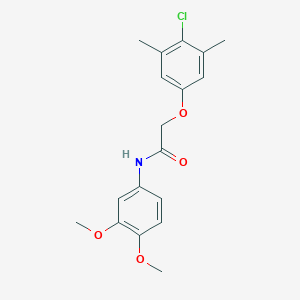


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)

![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)

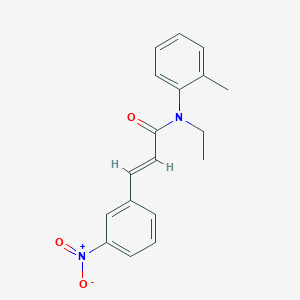
![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)